Cas no 36556-55-5 (Benzene,1-chloro-3,5-difluoro-2-nitro-)

Benzene,1-chloro-3,5-difluoro-2-nitro- is a halogenated nitrobenzene derivative characterized by its unique substitution pattern of chlorine, fluorine, and nitro functional groups. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing properties, which make it a valuable intermediate in nucleophilic aromatic substitution reactions. The presence of both fluorine and chlorine enhances its reactivity in cross-coupling and further functionalization processes. Its structural features also suggest potential utility in agrochemical and pharmaceutical research, where such motifs are often employed in active ingredient development. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
Benzene,1-chloro-3,5-difluoro-2-nitro- structure
36556-55-5 structure
Product Name:Benzene,1-chloro-3,5-difluoro-2-nitro-
CAS No:36556-55-5
MF:C6H2ClF2NO2
MW:193.535387516022
CID:321705
PubChem ID:119012
Update Time:2025-10-22

Benzene,1-chloro-3,5-difluoro-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-chloro-3,5-difluoro-2-nitro-
    • 1-Chloro-3,5-difluoro-2-nitrobenzene
    • DTXSID60190057
    • 36556-55-5
    • MFCD00456808
    • D96221
    • EINECS 253-100-3
    • 1-Chloro-3,5-Difluoro-2-Nitro-Benzene
    • NS00058853
    • Inchi: 1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H
    • InChI Key: MWYQVPGRHISKQU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1[N+](=O)[O-])F)F

Computed Properties

  • Exact Mass: 192.97426
  • Monoisotopic Mass: 192.9742123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14

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Benzene,1-chloro-3,5-difluoro-2-nitro- Suppliers

Amadis Chemical Company Limited
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(CAS:36556-55-5)Benzene,1-chloro-3,5-difluoro-2-nitro-
Order Number:A938494
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:26
Price ($):473.0
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Additional information on Benzene,1-chloro-3,5-difluoro-2-nitro-

Chemical Profile of Benzene,1-chloro-3,5-difluoro-2-nitro- (CAS No. 36556-55-5)

Benzene,1-chloro-3,5-difluoro-2-nitro- (CAS No. 36556-55-5) is a fluorinated nitroaromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and electronic properties. This compound belongs to a class of molecules that exhibit a balance of lipophilicity and electronic richness, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both chloro and fluoro substituents, along with a nitro group, imparts distinct reactivity patterns that are exploited in various synthetic pathways.

The< strong>fluorine atoms in Benzene,1-chloro-3,5-difluoro-2-nitro- contribute to its overall stability and influence its interaction with biological targets. Fluorinated aromatic compounds are well-known for their ability to modulate metabolic pathways and enhance binding affinity in drug design. Recent studies have highlighted the role of fluorine in improving pharmacokinetic profiles, particularly in terms of bioavailability and metabolic stability. The< strong>chloro substituent further enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions that are crucial for constructing more intricate molecular architectures.

The< strong>nitro group in Benzene,1-chloro-3,5-difluoro-2-nitro- is another key feature that influences its chemical behavior. Nitro groups are versatile functional handles that can be reduced to amines or converted into other nitrogen-containing heterocycles. This reactivity makes it an essential building block in medicinal chemistry, where such transformations are frequently employed to introduce new pharmacophores or modify existing ones. The combination of these three functional groups creates a molecule with multiple sites for chemical manipulation, allowing for the exploration of diverse chemical space.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from nitroaromatic compounds. The< strong>Benzene,1-chloro-3,5-difluoro-2-nitro- scaffold has been particularly useful in this context due to its ability to engage with various biological targets. For instance, studies have demonstrated its potential as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The electron-withdrawing nature of the nitro group and the electron-donating effect of the fluoro substituents create a favorable environment for designing molecules with high binding affinity.

The< strong>CAS No. 36556-55-5 identification ensures that researchers can reliably source and handle this compound while adhering to regulatory standards. Its use in research laboratories has been instrumental in advancing our understanding of how structural modifications affect biological activity. By studying derivatives of Benzene,1-chloro-3,5-difluoro-2-nitro-, scientists have gained insights into the importance of fluorine substitution patterns in optimizing drug-like properties.

One notable application of this compound is in the development of agrochemicals. Fluorinated nitroaromatics have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests while maintaining low toxicity to non-target organisms. The< strong>Benzene,1-chloro-3,5-difluoro-2-nitro- structure serves as a foundation for creating novel compounds that can address emerging challenges in crop protection.

The synthesis of Benzene,1-chloro-3,5-difluoro-2-nitro-is typically achieved through multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Starting from commercially available precursors such as chlorobenzene or fluorobenzene derivatives, chemists employ a series of reactions including nitration, halogenation, and functional group interconversions to construct the desired molecule. These synthetic strategies not only showcase the versatility of these reactions but also provide valuable insights into optimizing reaction conditions for scalability and yield.

The< strong>CAS registry number 36556-55-5 serves as a unique identifier for this compound within scientific literature and databases. This standardized nomenclature ensures clarity and precision when referencing Benzene,1-chloro-3,5-difluoro-2-nitro-in research papers, patents, and regulatory submissions. It also aids in ensuring compliance with international chemical safety standards by providing a universally recognized reference point.

In conclusion, Benzene,1-chloro-3,5-difluoro-2-nitro-(CAS No. 36556-55-5) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable tool for synthesizing complex molecules with tailored biological activities. As our understanding of fluorinated nitroaromatics continues to evolve through innovative research methodologies and interdisciplinary collaborations, compounds like Benzene, 1-chloro-3, 5-difluoro----------

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(CAS:36556-55-5)Benzene,1-chloro-3,5-difluoro-2-nitro-
A938494
Purity:99%
Quantity:1g
Price ($):473.0
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